Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
説明
This compound is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features an ethyl carboxylate group at position 1, a phenyl substituent at position 3, and a 2-(3,4-dimethoxyphenyl)acetamido group at position 5. Its molecular formula is C₂₅H₂₄N₄O₆S, with a calculated molecular weight of 508.55 g/mol (derived from atomic masses).
特性
IUPAC Name |
ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-17-14-35-23(21(17)24(30)28(27-22)16-8-6-5-7-9-16)26-20(29)13-15-10-11-18(32-2)19(12-15)33-3/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPYAMZLZHPOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs in the Thieno[3,4-d]pyridazine Family
Key analogs (Table 1) include:
- Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0): Lacks the dimethoxyphenylacetamido group but features amino substituents, increasing polarity .
- Ethyl 7-hydroxy-3,5-dimethyl-2-[(phenylcarbonyl)amino]-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1269028-11-6): A pyrrolopyrazine analog with distinct substitution patterns .
Table 1: Comparative Structural and Physical Properties
Substituent-Driven Property Differences
- Melting Points : While direct data for the target compound are unavailable, analogs like Example 83 in (melting point 302–304°C) suggest that crystalline stability is common in such heterocycles .
Research Findings and Implications
Table 2: Hypothesized Bioactivity Based on Substituents
Key Observations:
- The target compound’s dimethoxyphenyl group resembles motifs in neurotransmitters (e.g., dopamine derivatives), suggesting possible central nervous system (CNS) applications.
- Thieno[3,4-d]pyridazines are less explored than pyrimidines or pyrazines, offering novelty in drug discovery .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization parameters for synthesizing this thieno[3,4-d]pyridazine derivative?
- Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophenes with hydrazine derivatives, followed by functionalization of the pyridazine core. Key parameters include:
- Solvent selection: Toluene or dichloromethane for reflux conditions to ensure solubility and reaction efficiency .
- Catalysts: Acetic acid or Lewis acids to accelerate amide bond formation and cyclization .
- Temperature control: Elevated temperatures (80–120°C) to drive ring closure and reduce side products .
- Purification: Column chromatography or recrystallization to isolate the compound with >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and stereochemistry .
- X-ray crystallography: Resolves 3D conformation, critical for understanding biological interactions (e.g., hydrogen bonding with target receptors) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for nitro or halogen substituents .
Q. How should initial biological activity screening be designed for this compound?
- Answer:
- Target selection: Prioritize receptors or enzymes where thieno[3,4-d]pyridazines show historical activity (e.g., adenosine A1 receptors, tau aggregation inhibitors) .
- Assay types:
- In vitro enzyme inhibition assays (e.g., IC determination using fluorogenic substrates) .
- Cell-based viability assays (e.g., MTT for anticancer or anti-inflammatory activity) .
- Positive controls: Include structurally analogous compounds (e.g., ethyl 5-amino derivatives) to benchmark potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities during synthesis?
- Answer:
- DoE (Design of Experiments): Use factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature) .
- In-line monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Byproduct analysis: Identify side products via LC-MS and modify protecting groups (e.g., Boc vs. acetyl) to block unwanted reactivity .
Q. How to resolve contradictions in reported biological activity across studies?
- Answer:
- Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay standardization: Replicate studies under consistent conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
- Off-target profiling: Use kinase or GPCR panels to identify confounding interactions (e.g., cyclohexylacetamido derivatives showing cross-reactivity) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Answer:
- Molecular dynamics (MD) simulations: Simulate ligand-receptor binding over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with 3,4-dimethoxyphenyl groups) .
- Pharmacophore modeling: Map essential features (e.g., hydrophobic acetamido groups) to align with active sites of tau protein or adenosine receptors .
- Free energy calculations: Use MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .
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